(6-Bromo-2-methoxypyridin-3-yl)methanamine
Description
Structure
2D Structure
Properties
IUPAC Name |
(6-bromo-2-methoxypyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTNZNQRYKOSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281438 | |
| Record name | 6-Bromo-2-methoxy-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802489-58-2 | |
| Record name | 6-Bromo-2-methoxy-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1802489-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methoxy-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromo 2 Methoxypyridin 3 Yl Methanamine and Its Precursors
Retrosynthetic Analysis of the (6-Bromo-2-methoxypyridin-3-yl)methanamine Scaffold
A logical retrosynthetic analysis of this compound suggests that the primary amine can be derived from the reduction of a nitrile or an oxime, or through the reductive amination of an aldehyde. This leads to key precursors such as 6-bromo-2-methoxypyridine-3-carbonitrile or 6-bromo-2-methoxypyridine-3-carbaldehyde.
These precursors, in turn, can be synthesized from a more fundamental pyridine (B92270) core. The bromo and methoxy (B1213986) substituents can be introduced through halogenation and alkoxylation reactions, respectively. Therefore, a plausible retrosynthetic pathway would involve the disconnection of the aminomethyl group to an aldehyde or nitrile, followed by the disconnection of the bromo and methoxy groups from the pyridine ring.
Established Synthetic Routes to Key Pyridine Intermediates Preceding this compound
The synthesis of the target compound relies heavily on the efficient preparation of appropriately substituted pyridine intermediates. The following subsections detail the key transformations required.
Halogenation Strategies for Pyridine Nuclei
The introduction of a bromine atom at the 6-position of the pyridine ring is a crucial step. One common strategy involves the bromination of a suitable pyridine precursor. For instance, the synthesis of 6-bromo-2-formyl-pyridine can be achieved by treating 2,6-dibromopyridine with n-butyllithium followed by quenching with dimethylformamide prepchem.com. This lithiation-formylation sequence selectively functionalizes the 2-position while retaining the bromine at the 6-position.
Another approach involves the Sandmeyer reaction. For example, 4-bromo-2-methoxypyridine has been synthesized with high yield from 2-methoxy-4-aminopyridine by diazotization followed by treatment with a bromide source guidechem.com. This methodology could be adapted for the synthesis of 6-bromo-substituted pyridines.
Alkoxylation Approaches for Pyridine Rings
The introduction of a methoxy group at the 2-position of the pyridine ring is typically achieved through nucleophilic substitution of a suitable leaving group, such as a halogen. For instance, the synthesis of 2-bromo-3-methoxypyridine can be accomplished by treating 2-bromo-3-hydroxypyridine with a methylating agent like iodomethane in the presence of a base google.comchemicalbook.com.
In a different synthetic sequence, a displacement reaction of a fluorine atom by a methoxide (B1231860) anion has been utilized to produce a methoxy-substituted pyridine derivative pharm.or.jp. The reaction of 2,6-dichloropyridine derivatives with sodium methoxide can also lead to the formation of 2-methoxy-6-chloropyridine intermediates.
Amination and Reduction Techniques for Methanamine Formation
The formation of the methanamine group at the 3-position is a critical transformation. A highly effective and widely used method is the reductive amination of a corresponding aldehyde. This one-pot reaction involves the formation of an imine from the aldehyde and an amine source (like ammonia), which is then reduced in situ to the desired primary amine. Common reducing agents for this purpose include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3) masterorganicchemistry.comthermofisher.comorganic-chemistry.orgyoutube.com. The reductive amination of 6-bromo-3-pyridinecarboxaldehyde would be a direct route to the corresponding aminomethylpyridine sigmaaldrich.com.
Alternatively, the reduction of a nitrile group at the 3-position can also yield the aminomethyl group. This can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Direct Synthesis Protocols for this compound
While a stepwise approach is common, direct synthesis protocols can offer increased efficiency.
Multicomponent Reactions Incorporating the (6-Bromo-2-methoxypyridin-3-yl) Moiety
While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles can be applied to construct the core pyridine ring with the desired substitution pattern. A hypothetical MCR approach could involve the condensation of a β-keto ester, an aldehyde, and a nitrogen source like ammonia or ammonium acetate. wikipedia.org To incorporate the specific substituents of the target molecule, precursors bearing the bromo and methoxy groups would be required.
Recent advancements in green chemistry have promoted the use of MCRs under environmentally friendly conditions, such as using microwave irradiation or solvent-free reactions, which can lead to higher yields and shorter reaction times. ijarsct.co.innih.gov
| Reaction Type | Reactants | Key Features | Potential Application |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. of a β-keto ester, Nitrogen donor | Forms a dihydropyridine intermediate which is then oxidized to the pyridine. wikipedia.org | Synthesis of the core pyridine ring with subsequent functionalization. |
| Microwave-Assisted MCR | Various starting materials | Shorter reaction times, improved yields, and often cleaner reactions. nih.gov | Efficient and sustainable synthesis of pyridine derivatives. ijarsct.co.in |
Palladium-Catalyzed Synthetic Routes to Pyridine Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted pyridines, offering a high degree of control and functional group tolerance. nih.gov These methods are particularly useful for creating complex molecules from simpler, readily available starting materials. acs.org
One notable approach is the palladium-catalyzed synthesis of 2,3,6-trisubstituted pyridines from isoxazolinones. nih.govacs.org This method involves a Pd(II)-catalyzed C-regioselective 1,4-addition to vinylketones, followed by a Pd(0)-catalyzed transformation. nih.gov This strategy provides a practical route to a variety of previously inaccessible substituted pyridines. nih.govacs.org
Another strategy involves the C–H activation of α,β-unsaturated oxime ethers, which can then react with alkenes in a palladium-catalyzed process. nih.govacs.org This reaction proceeds through a C–H alkenylation followed by an aza-6π-electrocyclization to form the pyridine ring with high regioselectivity. nih.govacs.org The use of sterically hindered pyridine ligands has been shown to enhance the reactivity of the catalyst. acs.org
| Catalytic System | Starting Materials | Mechanism | Key Advantages |
| Pd(II)/Pd(0) | Isoxazolinones, Vinylketones | C-regioselective 1,4-addition followed by a transformation involving a vinylnitrene-Pd intermediate. nih.gov | Access to diverse 2,3,6-trisubstituted pyridines. nih.gov |
| Pd(OAc)₂ with sterically hindered pyridine ligand | β-aryl-substituted α,β-unsaturated oxime ethers, Alkenes | C–H alkenylation followed by aza-6π-electrocyclization. nih.govacs.org | High regioselectivity and access to 4-aryl-substituted pyridines. nih.gov |
Chemo-, Regio-, and Stereoselectivity Considerations in the Synthesis of this compound Derivatives
Achieving the desired chemo-, regio-, and stereoselectivity is a significant challenge in the synthesis of polysubstituted pyridines like this compound. The substitution pattern on the pyridine ring dictates the molecule's chemical and biological properties, making precise control over the placement of functional groups crucial.
Regioselectivity in pyridine synthesis is often difficult to control due to the multiple reactive sites on the pyridine ring. acs.org The synthesis of pyridine derivatives through the addition of nucleophiles to N-activated pyridines is a common strategy where regioselectivity can be a major issue. nih.govacs.org However, methods have been developed to selectively functionalize the C2, C4, or other positions of the pyridine ring. For instance, the addition of malonate anions to pyridine N-oxide derivatives activated by trifluoromethanesulfonic anhydride can selectively yield either 2- or 4-substituted pyridines. nih.gov
The direct C-4 alkylation of pyridines has been a long-standing challenge, often leading to mixtures of regioisomers. chemrxiv.org Recent research has introduced the use of a maleate-derived blocking group to achieve exquisite control for Minisci-type decarboxylative alkylation at the C-4 position. chemrxiv.org
Stereoselectivity becomes important when chiral centers are present in the substituents of the pyridine ring. While the synthesis of this compound itself does not inherently involve stereocenters, derivatives with chiral side chains would require stereoselective synthetic methods.
Green Chemistry Principles and Sustainable Synthesis Approaches for Pyridine Derivatives
The application of green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. ijarsct.co.in These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. rasayanjournal.co.in
Key green chemistry strategies for pyridine synthesis include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. ijarsct.co.innih.gov
Solvent-Free or Water-Based Reactions: Replacing hazardous organic solvents with water or eliminating solvents altogether reduces pollution and health risks. ijarsct.co.in
Use of Greener Catalysts: Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a more environmentally benign alternative to some traditional catalysts for the synthesis of symmetrical pyridines. rsc.org
Multicomponent Reactions (MCRs): As mentioned earlier, MCRs are inherently green due to their high atom economy and reduction of intermediate isolation and purification steps. rasayanjournal.co.in
These sustainable approaches not only offer environmental benefits but can also lead to more efficient and cost-effective synthetic routes for pyridine derivatives. rasayanjournal.co.in
Chemical Reactivity and Derivatization of 6 Bromo 2 Methoxypyridin 3 Yl Methanamine
Reactivity of the Primary Amine Moiety in (6-Bromo-2-methoxypyridin-3-yl)methanamine
The primary aminomethyl group (-CH₂NH₂) is a nucleophilic center that readily participates in a variety of classical amine reactions. Its reactivity allows for the introduction of diverse functional groups and the construction of larger molecular scaffolds.
The primary amine of this compound is expected to react readily with acylating agents such as acid chlorides, anhydrides, and activated esters to form stable amide bonds. Similarly, it can react with sulfonyl chlorides to yield sulfonamides.
While direct examples for the methanamine derivative are not prevalent in the cited literature, the reactivity of the closely related precursor, 5-bromo-2-methoxypyridin-3-amine (B1520566), provides a strong precedent. In one study, this amine was reacted with various substituted benzene-1-sulfonyl chlorides in pyridine (B92270) at room temperature to produce the corresponding N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide derivatives in good yields. nih.gov This reaction highlights the nucleophilic character of the amino group on this pyridine system and its compatibility with sulfonylation conditions. nih.gov The products were obtained in yields ranging from 63.5% to 75.4%. nih.gov
| Reactant 1 | Reactant 2 (Sulfonyl Chloride) | Product | Yield |
|---|---|---|---|
| 5-bromo-2-methoxypyridin-3-amine | Benzene-1-sulfonyl chloride | N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide | 67.8% |
| 5-bromo-2-methoxypyridin-3-amine | 4-fluorobenzene-1-sulfonyl chloride | N-(5-bromo-2-methoxypyridin-3-yl)-4-fluorobenzenesulfonamide | 63.5% |
| 5-bromo-2-methoxypyridin-3-amine | 2,4-difluorobenzene-1-sulfonyl chloride | N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide | 75.4% |
The primary amine can undergo N-alkylation with alkyl halides or through reductive amination with aldehydes and ketones. These reactions introduce alkyl substituents onto the nitrogen atom, modifying the compound's steric and electronic properties. Acylation, as mentioned previously, is a common strategy to introduce carbonyl-containing groups. These transformations are fundamental in organic synthesis for building molecular complexity.
Condensation of the primary amine with aldehydes or ketones leads to the formation of imines (Schiff bases). These imines can be stable products themselves or serve as intermediates for further reactions, such as reduction to secondary amines or participation in cyclization reactions. The bifunctional nature of this compound makes it a candidate for the synthesis of various nitrogen-containing heterocycles, a common feature in many pharmaceutical compounds. beilstein-journals.org
Selective Functionalization Strategies for this compound Derivatives
The presence of multiple reactive sites on the this compound scaffold allows for a variety of selective functionalization strategies. The bromine atom at the 6-position is a prime site for cross-coupling reactions, while the aminomethyl group can undergo various modifications.
The bromo group at the C-6 position can be readily displaced or used in cross-coupling reactions. For instance, in related 2,6-disubstituted pyridines, the bromine at the 6-position can be selectively targeted in the presence of other halogens like chlorine. This has been demonstrated in the Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline, where selective amination of the aryl bromide was achieved. chem-station.com Such selectivity is crucial for the controlled, stepwise functionalization of the pyridine ring.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds at the site of the bromine atom. In a study on 5-bromo-2-methylpyridin-3-amine, a compound with a similar substitution pattern, Suzuki cross-coupling with various arylboronic acids was successfully employed to synthesize a range of 5-arylpyridine derivatives. chemsrc.com This suggests that the bromo group in this compound can be similarly functionalized.
The aminomethyl group at the C-3 position can be protected or derivatized to introduce further functionality. For example, the primary amine can be acylated to form an amide, which can influence the reactivity of the pyridine ring in subsequent reactions. chemsrc.com
The following table outlines potential selective functionalization reactions for derivatives of this compound based on studies of analogous compounds.
| Reaction Type | Reagents and Conditions | Substrate (Analogue) | Product Type |
| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | 6-bromo-2-chloroquinoline | 6-amino-2-chloroquinoline |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄, arylboronic acid | 5-bromo-2-methylpyridin-3-amine | 5-aryl-2-methylpyridin-3-amine derivatives |
| N-Acetylation | Acetic anhydride, H₂SO₄ (cat.) | 5-bromo-2-methylpyridin-3-amine | N-[5-bromo-2-methylpyridin-3-yl]acetamide |
Reaction Mechanisms Governing Transformations of this compound
The transformations of this compound are governed by well-established reaction mechanisms in organic chemistry.
Nucleophilic Aromatic Substitution (SₙAr): The displacement of the bromo group at the C-6 position by a nucleophile likely proceeds through a nucleophilic aromatic substitution (SₙAr) mechanism. In this two-step process, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen helps to stabilize this intermediate through resonance. In the second step, the bromide ion is eliminated, and the aromaticity of the pyridine ring is restored. The presence of the electron-donating methoxy (B1213986) and aminomethyl groups can influence the rate of this reaction.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling reaction at the C-6 position follows a catalytic cycle involving a palladium catalyst. The cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid derivative (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. orgsyn.orgbohrium.com
O-Demethylation: The acid-catalyzed cleavage of the methoxy group involves the protonation of the ether oxygen, making the methyl group more susceptible to nucleophilic attack by the counter-ion (e.g., bromide). chem-station.com In the case of Lewis acid catalysis (e.g., BBr₃), the reaction is initiated by the coordination of the Lewis acid to the ether oxygen, which activates the methyl group for subsequent nucleophilic attack. chem-station.com
The understanding of these mechanisms is crucial for predicting the outcome of reactions and for designing synthetic routes to new derivatives of this compound.
Advanced Structural Characterization Methodologies for 6 Bromo 2 Methoxypyridin 3 Yl Methanamine and Its Derivatives
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.nih.govcore.ac.ukresearchgate.netnih.gov
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of organic molecules like (6-Bromo-2-methoxypyridin-3-yl)methanamine. nih.govcore.ac.ukresearchgate.net It provides detailed information about the chemical environment of each nucleus, enabling the mapping of the molecular framework. nih.gov
1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY).science.govresearchgate.netyoutube.comresearchgate.netslideshare.net
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the number and types of protons and carbons present in the molecule. However, for a comprehensive structural analysis, two-dimensional (2D) NMR techniques are indispensable. science.govyoutube.comslideshare.net
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netyoutube.com For this compound, COSY spectra would reveal the coupling between the protons on the pyridine (B92270) ring and the protons of the aminomethyl group.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These techniques correlate the chemical shifts of protons directly attached to carbon atoms. science.govresearchgate.net This is crucial for assigning the carbon signals based on the already assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). science.govresearchgate.netyoutube.com This is particularly powerful for identifying quaternary carbons and for piecing together different molecular fragments. For instance, an HMBC correlation between the methoxy (B1213986) protons and the C2 carbon of the pyridine ring would confirm the position of the methoxy group.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique identifies protons that are close in space, regardless of whether they are directly bonded. science.govresearchgate.net NOESY is invaluable for determining the stereochemistry and conformation of molecules. In derivatives of this compound, NOESY can help establish the relative orientation of substituents.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on the analysis of similar pyridine derivatives.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H4 | 7.5 - 7.8 | 125 - 130 |
| H5 | 7.2 - 7.5 | 115 - 120 |
| CH₂ | 3.8 - 4.2 | 40 - 45 |
| OCH₃ | 3.9 - 4.1 | 50 - 55 |
| NH₂ | 1.5 - 2.5 (broad) | - |
| C2 | - | 160 - 165 |
| C3 | - | 120 - 125 |
| C4 | - | 125 - 130 |
| C5 | - | 115 - 120 |
| C6 | - | 140 - 145 |
Mass Spectrometry Approaches for Molecular Formula Confirmation and Fragmentation Pattern Analysis.bldpharm.comnih.govlibretexts.org
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It also provides valuable structural information through the analysis of fragmentation patterns. libretexts.org
High-Resolution Mass Spectrometry (HRMS).nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula. nih.gov For this compound (C₆H₈BrN₂O), the expected monoisotopic mass is approximately 201.9847 Da. HRMS can confirm this with a high degree of confidence.
The fragmentation pattern in mass spectrometry provides a fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen of the aminomethyl group. libretexts.org
Loss of the methoxy group: Expulsion of a ·OCH₃ radical.
Loss of bromine: Cleavage of the C-Br bond.
Cleavage of the pyridine ring: Complex fragmentation of the heterocyclic core.
| Fragment Ion | Proposed Structure | Expected m/z |
| [M-H]⁺ | C₆H₇BrN₂O⁺ | ~201 |
| [M-NH₂]⁺ | C₆H₆BrO⁺ | ~187 |
| [M-CH₃]⁺ | C₅H₅BrN₂O⁺ | ~186 |
| [M-Br]⁺ | C₆H₈N₂O⁺ | ~124 |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals.researchgate.netnih.govnih.govresearchgate.netnih.gov
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govnih.gov For this compound, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and MS. researchgate.net
Furthermore, X-ray crystallography is instrumental in studying the formation of co-crystals, where the target molecule crystallizes with another compound. nih.gov This analysis reveals the intricate network of intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. These interactions are crucial in understanding the physical properties of the solid state. For instance, the nitrogen atoms of the pyridine ring and the amino group, along with the oxygen of the methoxy group, can act as hydrogen bond acceptors, while the amino protons can act as hydrogen bond donors.
| Parameter | Typical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c |
| C-C (aromatic) bond length | ~1.39 Å |
| C-N (pyridine) bond length | ~1.34 Å |
| C-Br bond length | ~1.90 Å |
| C-O bond length | ~1.36 Å |
| C-N (amine) bond length | ~1.47 Å |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies.cdnsciencepub.comyoutube.comresearchgate.netaps.orgnih.gov
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. cdnsciencepub.comyoutube.comnih.gov The spectra exhibit characteristic absorption or scattering bands corresponding to specific bond vibrations (stretching, bending, etc.). researchgate.netaps.org
For this compound, the following characteristic vibrational frequencies would be expected:
N-H stretching: In the region of 3300-3500 cm⁻¹, characteristic of the primary amine. nih.gov
C-H stretching (aromatic): Typically found above 3000 cm⁻¹.
C-H stretching (aliphatic): Found just below 3000 cm⁻¹.
C=N and C=C stretching (pyridine ring): In the 1400-1600 cm⁻¹ region.
C-O stretching (methoxy group): A strong band around 1250 cm⁻¹.
C-Br stretching: Usually observed in the lower frequency region (500-700 cm⁻¹).
Conformational studies can also be aided by vibrational spectroscopy, as different conformers may exhibit slightly different vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -NH₂ | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (CH₂ & CH₃) | Stretch | 2850 - 2960 |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| C-O-C (ether) | Asymmetric Stretch | 1200 - 1275 |
| C-Br | Stretch | 500 - 700 |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination of Chiral Derivatives
While this compound itself is achiral, its derivatives can be chiral. For these chiral derivatives, chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the enantiomeric excess (e.e.). nih.govchromatographytoday.comresearchgate.netnih.govrsc.org
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govchromatographytoday.com The resulting spectrum is unique for each enantiomer, with mirror-image curves. The intensity of the CD signal is directly proportional to the concentration of the enantiomer, allowing for the quantification of the enantiomeric excess in a mixture. researchgate.netnih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Similar to CD, the ORD curve is characteristic for a given enantiomer and can be used to determine the enantiomeric composition of a sample.
The determination of enantiomeric excess is often achieved by creating a calibration curve with samples of known e.e. values. nih.gov The CD or ORD signal of an unknown sample can then be used to determine its enantiomeric purity with a high degree of accuracy. rsc.org
Role of 6 Bromo 2 Methoxypyridin 3 Yl Methanamine As a Key Scaffold in Medicinal Chemistry Research
Design Principles for Novel Bioactive Compounds Incorporating the (6-Bromo-2-methoxypyridin-3-yl)methanamine Moiety
The design of new bioactive molecules based on the this compound scaffold is guided by several key principles aimed at optimizing interactions with biological targets and improving drug-like properties. The inherent features of this moiety, including its aromaticity, hydrogen bonding capabilities, and the presence of modifiable functional groups, make it an attractive starting point for drug discovery programs.
The precursor, 6-bromo-2-methoxypyridin-3-amine (B113220), is a crucial intermediate in the synthesis of more complex molecules. nih.govsigmaaldrich.com Its chemical properties are central to many organic synthesis reactions. uni.lu The amino group is basic and can act as a nucleophile, while the bromine atom can participate in cross-coupling reactions, and the methoxy (B1213986) group can influence the electronic properties of the pyridine (B92270) ring. uni.lu
In the context of designing novel inhibitors, such as those targeting the phosphatidylinositol 3-kinase (PI3K)/mTOR pathway, the methoxypyridine core is considered essential for activity. nih.gov Research has indicated that a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) structure exhibits strong PI3K inhibitory activity. nih.gov This highlights the importance of the specific arrangement of the methoxy group on the pyridine ring in facilitating key interactions within the enzyme's active site. The design strategy often involves retaining this core structure while modifying other parts of the molecule to enhance potency and selectivity. nih.gov
The design principles for compounds incorporating this scaffold often involve:
Structure-Based Design: Utilizing the known three-dimensional structure of a target protein to design molecules that fit precisely into the binding pocket. The methoxy and amine groups can act as key hydrogen bond donors and acceptors.
Privileged Scaffold Decoration: The this compound core is decorated with various substituents to explore the chemical space around the scaffold and identify optimal interactions with the target. The bromine atom is particularly useful as a handle for introducing diversity through reactions like the Suzuki or Buchwald-Hartwig couplings.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives Targeting Biological Pathways
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies aim to identify which functional groups and structural modifications lead to enhanced potency, selectivity, and desirable pharmacokinetic profiles.
In the development of PI3K/mTOR dual inhibitors, SAR studies have shown that the methoxypyridine portion of the molecule is a critical component for biological activity. nih.gov The optimization of other parts of the molecule, while keeping the core scaffold constant, can lead to improvements in metabolic stability and oral bioavailability. nih.gov A docking-based SAR analysis can reveal the specific atomic-level interactions that determine the inhibitory potential of these derivatives. frontiersin.org
The following table summarizes the key findings from SAR studies on related methoxypyridine derivatives:
| Moiety/Substituent | Position | Observation | Implication for Design |
| Methoxypyridine | Core Scaffold | Essential for PI3K inhibitory activity. nih.gov | Retention of this scaffold is crucial for maintaining biological activity. |
| Phenyl Ring Substituents | Varies | The nature and position of substituents on an attached phenyl ring significantly impact potency. | Exploration of different substitution patterns is a key strategy for optimization. |
| Linker | Between Scaffolds | The type of linker (e.g., amide vs. alkyne) can dramatically alter activity and properties. nih.gov | Linker modification is a valid strategy to improve drug-like properties. |
Ligand Design and Optimization Strategies
Ligand design and optimization are iterative processes that build upon initial SAR findings. The goal is to refine the structure of a lead compound to achieve a desired therapeutic profile. For derivatives of this compound, these strategies often involve fine-tuning the substituents on the pyridine ring and any appended functionalities.
One common strategy is the exploration of different aromatic systems attached to the core scaffold. For instance, in the design of PI3K/mTOR inhibitors, various aromatic skeletons like benzo nih.govmdpi.comthiopheno[3,2-d]pyrimidine, pyridine[2,3-d]pyrimidine, and quinoline (B57606) were attached to the methoxypyridine core to explore their impact on inhibitory activity. nih.gov
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry used to discover novel chemical entities with improved properties while retaining the desired biological activity. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule with a different chemical motif, while bioisosteric replacement focuses on swapping out functional groups with others that have similar physicochemical properties. researchgate.net
A notable example of a scaffold hopping strategy was employed in the design of PI3K/mTOR dual inhibitors, where different aromatic skeletons were fused to the core methoxypyridine structure. nih.gov This approach aimed to identify novel scaffolds with potent inhibitory activity. nih.gov
In the context of mGluR5 antagonists, researchers have explored replacing an acetylenic linker with an amide linker. nih.gov This represents a form of bioisosteric replacement aimed at designing non-alkynyl antagonists with potentially improved drug-like properties. nih.gov The ability of the 1,2,3-triazole ring to act as a bioisostere for other functional groups has also been leveraged in the synthesis of new molecules with medicinal interest. nih.gov
In Vitro Biochemical and Cellular Assay Methodologies for Lead Identification and Optimization
The identification and optimization of lead compounds rely on a cascade of in vitro biochemical and cellular assays to determine their biological activity and mechanism of action. These assays are crucial for guiding the SAR studies and selecting promising candidates for further development.
Enzyme Inhibition Assays
For compounds designed to be enzyme inhibitors, such as the PI3K/mTOR inhibitors derived from the methoxypyridine scaffold, enzyme inhibition assays are the primary screening tool. nih.gov These assays directly measure the ability of a compound to reduce the catalytic activity of its target enzyme.
A typical enzyme inhibition assay involves:
Incubating the purified enzyme with its substrate and a range of concentrations of the test compound.
Measuring the rate of product formation, often using spectrophotometric, fluorometric, or radiometric methods.
Calculating the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
For the PI3K/mTOR inhibitors, both enzyme inhibition assays and cellular anti-proliferation assays were used to evaluate the synthesized derivatives. nih.gov Similarly, for monoamine oxidase B (MAO-B) inhibitors based on a 3-phenylcoumarin (B1362560) scaffold, the inhibitory activity was determined against the purified enzyme. frontiersin.org
Receptor Binding Studies
When the target of a drug discovery program is a receptor, receptor binding studies are employed to measure the affinity of a compound for its target. These assays are essential for identifying potent ligands and understanding their binding characteristics.
While specific receptor binding studies for derivatives of this compound are not detailed in the provided context, the principles are well-established in medicinal chemistry. For example, in the study of mGluR5 antagonists, binding affinities are a key parameter for evaluating the potency of the synthesized compounds. nih.gov
A standard receptor binding assay typically involves:
Using a preparation of cells or membranes expressing the target receptor.
Incubating this preparation with a radiolabeled ligand that is known to bind to the receptor.
Adding the test compound at various concentrations to compete with the radiolabeled ligand for binding.
Measuring the amount of bound radioactivity to determine the extent of displacement by the test compound.
Calculating the Ki (inhibition constant), which reflects the affinity of the test compound for the receptor.
These studies are critical for establishing the on-target activity of new chemical entities and are often followed by functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Cell-Based Assays for Target Engagement and Pathway Modulation
Cell-based assays are indispensable tools in modern drug discovery, providing a more physiologically relevant context than biochemical assays by evaluating a compound's effect within a living cell. These assays are crucial for confirming that a potential drug molecule not only binds to its intended target (target engagement) but also elicits the desired downstream biological response (pathway modulation).
A variety of methodologies can be employed to measure target engagement in a cellular environment. Techniques such as the cellular thermal shift assay (CETSA), NanoBRET/BRET, and various reporter gene assays can quantify the interaction between a compound and its target protein. For pathway modulation, researchers may assess changes in the phosphorylation state of downstream signaling proteins, fluctuations in second messenger levels, or alterations in gene expression.
While the this compound scaffold is of significant interest in medicinal chemistry, a detailed search of the scientific literature did not yield specific examples of its direct application in cell-based assays for target engagement or pathway modulation. The aminopyridine core is, however, a common feature in molecules designed to interact with a wide range of biological targets, and derivatives are often evaluated in such cellular systems to determine their efficacy and mechanism of action.
Table 1: Common Cell-Based Assays for Target Engagement and Pathway Modulation
| Assay Type | Principle | Information Gained |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding. | Direct evidence of target engagement in cells. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity of a target protein (fused to a luciferase) and a ligand or interacting protein (fused to a fluorescent protein). | Real-time monitoring of binding events in living cells. |
| Reporter Gene Assays | A reporter gene (e.g., luciferase, β-galactosidase) is placed under the control of a promoter that is regulated by the signaling pathway of interest. | Quantifies the activation or inhibition of a specific signaling pathway. |
| Western Blotting/Immunofluorescence | Uses antibodies to detect changes in the levels or post-translational modifications (e.g., phosphorylation) of specific proteins. | Assesses the modulation of downstream signaling components. |
| High-Content Imaging | Automated microscopy and image analysis to quantify cellular phenotypes, such as protein localization or cell morphology. | Provides multiparametric data on a compound's cellular effects. |
Fragment-Based Drug Discovery (FBDD) and Covalent Ligand Design Utilizing this compound
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds. sigmaaldrich.com This approach involves screening libraries of small, low-complexity molecules ("fragments") for weak binding to a biological target. sigmaaldrich.com Hits from these screens are then optimized and grown into more potent, drug-like molecules. sigmaaldrich.com The "Rule of Three" is often cited as a guideline for selecting fragments, suggesting a molecular weight under 300 Da, a cLogP of 3 or less, and no more than 3 hydrogen bond donors and acceptors.
This compound, with its relatively small size and multiple functional groups, possesses characteristics that make it an attractive candidate for inclusion in fragment libraries. The pyridine core can serve as an anchor point within a protein's binding site, while the bromine, methoxy, and aminomethyl groups provide vectors for synthetic elaboration to improve affinity and selectivity.
Covalent ligand design represents a specialized area of drug discovery where a compound is designed to form a permanent chemical bond with its target protein. This approach can lead to drugs with increased potency, prolonged duration of action, and the ability to target shallow binding pockets. The design of covalent inhibitors typically involves incorporating a reactive electrophile ("warhead") into the structure of a ligand that can form a bond with a nucleophilic amino acid residue (e.g., cysteine, serine, lysine) on the target protein.
The bromine atom on the this compound scaffold could potentially be exploited in covalent ligand design, for instance, through palladium-catalyzed cross-coupling reactions to introduce a reactive moiety. However, a review of the available scientific literature did not reveal specific published examples of this compound being used as a fragment in an FBDD campaign or as a scaffold for the design of covalent ligands.
Table 2: Comparison of FBDD and High-Throughput Screening (HTS)
| Feature | Fragment-Based Drug Discovery (FBDD) | High-Throughput Screening (HTS) |
| Library Size | Thousands of compounds | Millions of compounds |
| Molecular Weight | Typically < 300 Da | Typically 300-600 Da |
| Hit Affinity | Weak (µM to mM range) | Potent (nM to µM range) |
| Hit Rate | Higher | Lower |
| Lead Optimization | Fragment growing, linking, or merging | Often involves iterative SAR exploration |
Prodrug Strategies for this compound-Derived Compounds
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. Prodrug strategies are often employed to overcome challenges such as poor solubility, low permeability, rapid metabolism, or off-target toxicity. By masking or modifying certain functional groups, a prodrug can exhibit improved pharmacokinetic and pharmacodynamic properties.
The primary amine of this compound is a prime candidate for prodrug modification. For example, it could be acylated to form an amide, which might then be cleaved by amidases in the body to release the active parent amine. Such a modification could alter the compound's solubility and membrane permeability, potentially enhancing its oral bioavailability.
Despite the theoretical potential for developing prodrugs from this scaffold, a comprehensive search of the scientific literature did not identify any published research specifically detailing prodrug strategies for compounds derived from this compound. The development of prodrugs is a highly specific process that depends on the particular challenges associated with a given parent drug and its intended therapeutic application.
Table 3: Common Prodrug Linkages for Amine-Containing Drugs
| Prodrug Linkage | Activating Enzyme/Condition | Purpose |
| Amide | Amidases, proteases | Improve permeability, control release |
| Carbamate | Esterases, spontaneous hydrolysis | Enhance solubility and stability |
| Schiff Base (Imine) | Hydrolysis at low pH (e.g., in tumors) | Target-specific drug release |
| Azo Linkage | Azo reductases (in colon) | Colon-specific drug delivery |
Computational Chemistry and Theoretical Studies of 6 Bromo 2 Methoxypyridin 3 Yl Methanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system, offering a detailed picture of molecular structure and reactivity. For molecules like (6-Bromo-2-methoxypyridin-3-yl)methanamine, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to optimize the molecular geometry and calculate various electronic properties. nih.govresearchgate.net
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Descriptor | Significance |
| Molecular Formula | C7H9BrN2O | Basic elemental composition. |
| Molecular Weight | 217.07 g/mol | Mass of one mole of the substance. |
| HOMO Energy | ~ -5.8 eV (Estimated) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ~ -0.5 eV (Estimated) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | ~ 5.3 eV (Estimated) | Energy difference indicating chemical reactivity and kinetic stability. researchgate.net |
| Dipole Moment | > 2.0 D (Estimated) | Indicates overall polarity of the molecule, influencing solubility and intermolecular forces. |
Note: The values in this table are estimations based on typical results for similar aromatic amines and pyridine (B92270) derivatives. Actual values would be derived from specific DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and localization of these orbitals are crucial for predicting how a molecule will interact with other reagents.
HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to be distributed across the pyridine ring and the nitrogen atom of the aminomethyl group. This indicates that these are the primary sites for electrophilic attack.
LUMO: The LUMO is the lowest energy orbital that can accept electrons, defining the molecule's electrophilic character. The LUMO is likely localized over the pyridine ring, particularly influenced by the electron-withdrawing bromine atom.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. Studies on similar compounds like 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine show a calculated HOMO-LUMO gap of 2.3591 eV, suggesting significant reactivity. nih.gov For the title compound, the gap would determine its propensity to engage in chemical reactions.
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.orgyoutube.com It is an excellent tool for identifying the charge distribution and predicting sites for intermolecular interactions.
In an MEP map of this compound, distinct regions of charge would be visible:
Negative Potential (Red/Yellow): These regions are rich in electrons and are susceptible to electrophilic attack. The most negative potential is expected around the pyridine ring's nitrogen atom and the oxygen atom of the methoxy (B1213986) group, due to the high electronegativity and lone pairs of these atoms. nih.govresearchgate.net The nitrogen of the aminomethyl group would also exhibit a negative potential.
Positive Potential (Blue): These areas are electron-deficient and are sites for nucleophilic attack. Positive potential is anticipated around the hydrogen atoms of the aminomethyl group (-CH2NH2) and, to a lesser extent, the hydrogen atoms on the pyridine ring.
Neutral Potential (Green): These regions represent areas of nonpolar character, such as the carbon backbone.
This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition and binding to biological targets. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations of this compound and its Conformational Preferences
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms. For this molecule, key flexible bonds include the C3-C(methanamine) and C-N bonds of the aminomethyl side chain. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated to identify the most stable conformers. Studies on similar substituted pyridines have successfully used this approach to find the most stable geometries. nih.gov
Molecular Dynamics (MD) simulations offer a more dynamic view, modeling the atomic motions of the molecule over time. mdpi.comresearchgate.net An MD simulation would place the molecule in a simulated environment (e.g., a box of water molecules) and calculate the forces between all atoms to predict their movements based on classical mechanics. ucl.ac.ukresearchgate.net For this compound, MD simulations could reveal:
The preferred conformations in an aqueous solution.
The flexibility of the aminomethyl and methoxy side chains.
The formation and lifetime of intramolecular and intermolecular hydrogen bonds.
Molecular Docking and Ligand-Protein Interaction Modeling of this compound Derivatives with Hypothetical Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.netnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target to identify potential drug candidates.
For derivatives of this compound, docking studies could explore their potential to inhibit various enzymes or receptors. Based on the structural motifs present (bromo-pyridine, aminomethyl), several hypothetical targets could be investigated.
Table 2: Hypothetical Protein Targets for Docking Studies
| Protein Target Class | Specific Example (PDB ID) | Rationale for Selection | Potential Interactions |
| Kinases | VEGFR-2 Tyrosine Kinase (e.g., 2OH4) | Pyridine and indole (B1671886) derivatives are common kinase inhibitor scaffolds. d-nb.infonih.gov | Hydrogen bonds from aminomethyl group to backbone carbonyls; halogen bond from bromine to electron-rich residues. |
| Mycobacterial Enzymes | Enoyl-ACP Reductase (InhA) (e.g., 2H7I) | Pyridine derivatives have been investigated as antimycobacterial agents. researchgate.net | The pyridine nitrogen can act as a hydrogen bond acceptor. |
| Bromodomains | BRD2, BRD4 | Bromodomains are protein interaction modules that recognize acetylated lysine (B10760008) residues; bromo-substituted compounds can be effective inhibitors. nih.gov | Halogen bonding from the bromine atom is a key interaction in many bromodomain inhibitors. |
| Kinases (Neurological) | Glycogen Synthase Kinase 3β (GSK-3β) | Substituted pyridines are actively explored as inhibitors for neurological targets. acs.orgacs.org | The aminomethyl group can form key hydrogen bonds in the ATP-binding site. |
A docking simulation would predict the binding affinity (often as a score or energy value in kcal/mol) and the specific interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, the aminomethyl group is an excellent hydrogen bond donor and acceptor, the pyridine nitrogen is a hydrogen bond acceptor, and the bromine atom can participate in favorable halogen bonds with backbone carbonyl oxygen atoms in a protein's active site. acs.org
QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies for this compound Analogues
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wjpsonline.comnih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent analogues.
To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activity against a specific target would be required. The process involves:
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include 1D descriptors (molecular weight), 2D descriptors (topological indices), and 3D descriptors (molecular shape, electronic properties).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to create an equation that correlates the descriptors with the observed activity. nih.gov
Model Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds that were not used in model creation. nih.gov
For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. nih.gov These methods generate 3D fields around the aligned molecules to represent their steric, electrostatic, and hydrophobic properties, providing a visual and quantitative guide for where to modify the structure to enhance activity. A QSAR study on pyridine derivatives might reveal that increasing the steric bulk at one position or the negative electrostatic potential at another could lead to higher potency. mdpi.com
Prediction of Synthetic Accessibility and Reaction Pathways using Computational Tools
Computational tools can also assist in planning the chemical synthesis of a target molecule. Synthetic accessibility scores are algorithms that estimate how difficult a molecule will be to synthesize based on its structural complexity and by comparing its substructures to those found in commercially available starting materials or common reaction intermediates.
More advanced tools use retrosynthesis software to propose potential reaction pathways. These programs work by breaking down the target molecule into simpler precursors through a series of known chemical reactions. For this compound, a computational retrosynthesis might suggest a pathway such as:
Retrosynthetic Step 1 (Functional Group Interconversion): The aminomethyl group could be formed from the reduction of a nitrile (-CN) or an amide (-CONH2) at the 3-position.
Retrosynthetic Step 2 (C-C Bond Formation): The nitrile or amide group could be introduced onto the 6-bromo-2-methoxypyridine core via a palladium-catalyzed cross-coupling reaction. acs.org
Retrosynthetic Step 3 (Precursor Synthesis): The 6-bromo-2-methoxypyridine core itself can be synthesized from simpler pyridine derivatives through sequential bromination and methoxylation reactions. researchgate.net
These computational predictions help chemists evaluate different synthetic strategies for feasibility, cost, and efficiency before heading to the lab.
Advanced Analytical and Spectroscopic Techniques for Monitoring and Quantifying 6 Bromo 2 Methoxypyridin 3 Yl Methanamine in Research Contexts
Spectrophotometric Quantification Methods for (6-Bromo-2-methoxypyridin-3-yl)methanamine
Spectrophotometric methods offer a simple and cost-effective way to quantify compounds that absorb light in the ultraviolet (UV) or visible region. Pyridine (B92270) and its derivatives are known to absorb UV light, making UV-Vis spectrophotometry a suitable technique for their quantification. datapdf.com
The quantification of pyridine in various matrices has been successfully achieved using UV spectrophotometry. datapdf.comnih.gov These methods often rely on the linear relationship between absorbance and concentration, as described by the Beer-Lambert law. For complex samples, derivatization reactions can be used to form colored products that can be measured in the visible region, enhancing selectivity and sensitivity. For instance, pyridine can react with cyanogen (B1215507) bromide and an aromatic amine to form a polymethine dye with a distinct color. researchgate.netepa.gov While a specific spectrophotometric method for this compound is not available in the search results, the general principles for pyridine analysis can be adapted.
Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS, LC-NMR)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures.
GC-MS (Gas Chromatography-Mass Spectrometry): This technique combines the separation power of GC with the identification capabilities of MS. It is ideal for the analysis of volatile and semi-volatile compounds in a sample. GC-MS can be used to identify impurities and byproducts in the synthesis of this compound, particularly if they are sufficiently volatile. The analysis of halogenated flame retardants by GC-High Resolution Mass Spectrometry (HRMS) demonstrates the power of this technique for identifying and quantifying halogenated compounds in complex environmental samples. nih.gov
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a highly versatile and sensitive technique that is widely used in pharmaceutical analysis. It combines the separation capabilities of HPLC with the mass analysis of a mass spectrometer. This allows for the simultaneous separation, identification, and quantification of multiple components in a mixture. LC-MS is particularly useful for non-volatile and thermally labile compounds like this compound. The use of LC-MS for the analysis of various organic compounds, including those with pyridine moieties, is well-documented. rsc.orgeurl-pesticides.euthermofisher.comshimadzu.com
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR combines HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique provides detailed structural information about the separated compounds directly, which is invaluable for the unambiguous identification of unknown impurities or degradants. While no specific LC-NMR applications for this compound were found, the general utility of in-situ NMR for monitoring reactions suggests its potential in this context. electrochem.orgacs.orgnih.govresearchgate.netresearchgate.net
Interactive Data Table: Comparison of Hyphenated Techniques
| Technique | Principle | Analytes | Advantages |
| GC-MS | Separates volatile compounds by GC, identifies by MS. | Volatile & semi-volatile, thermally stable compounds. | High resolution, excellent for impurity profiling of volatile components. |
| LC-MS | Separates compounds by HPLC, identifies by MS. | Non-volatile, thermally labile compounds. | High sensitivity and selectivity, applicable to a wide range of compounds. |
| LC-NMR | Separates compounds by HPLC, provides structural information by NMR. | Suitable for HPLC-amenable compounds. | Provides unambiguous structural elucidation of separated components. |
Real-time Reaction Monitoring of this compound Synthesis using In-Situ Spectroscopic Techniques
In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics, mechanisms, and the formation of intermediates. This is a key aspect of Process Analytical Technology (PAT).
For reactions involving organometallic reagents, such as Grignard reactions which might be used in the synthesis of precursors to the title compound, in-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool. mt.comresearchgate.net It can be used to monitor the consumption of reactants and the formation of products in real-time. mt.comresearchgate.net Similarly, in-line Near-Infrared (NIR) spectroscopy has been used to monitor Grignard reactions in continuous flow processes, allowing for precise control over reactant dosing. acs.orgresearchgate.net
In-situ NMR spectroscopy is another valuable technique for monitoring reactions, particularly those involving changes in the local chemical environment of specific nuclei. electrochem.orgacs.orgnih.govresearchgate.netresearchgate.net For instance, it has been used to study the lithiation of silicon in real-time, providing detailed information about the formation of different lithium silicide species. acs.orgresearchgate.netresearchgate.net This approach could be adapted to monitor reactions involving lithiated pyridine intermediates.
Patent Landscape and Academic Innovations Surrounding 6 Bromo 2 Methoxypyridin 3 Yl Methanamine
Analysis of Synthetic Routes to (6-Bromo-2-methoxypyridin-3-yl)methanamine Disclosed in Academic and Patent Literature
The synthesis of this compound is not extensively detailed in publicly accessible literature as a final product. However, the synthesis of its core structure and closely related analogues is described, allowing for the delineation of plausible and efficient synthetic pathways. The strategies generally revolve around the sequential and regioselective functionalization of a pyridine (B92270) ring.
A common approach involves starting with a pre-functionalized pyridine ring and introducing the required substituents in a stepwise manner. One such plausible route begins with a readily available substituted pyridine, such as 2,6-dibromo-3-aminopyridine.
Plausible Synthetic Pathway:
Selective Methoxylation: The synthesis can be initiated by a nucleophilic aromatic substitution reaction. Starting with 2,6-dibromo-3-aminopyridine, a selective substitution of one of the bromine atoms with a methoxy (B1213986) group can be achieved. Treatment with sodium methoxide (B1231860) in a suitable solvent preferentially substitutes the bromine at the 2-position to yield 6-bromo-2-methoxy-3-aminopyridine nih.gov. This selectivity is driven by the electronic and steric environment of the pyridine ring.
Conversion of the Amine to a Nitrile (Sandmeyer Reaction): The 3-amino group of 6-bromo-2-methoxypyridin-3-amine (B113220) can be converted into a nitrile group (-CN). This is typically achieved via a Sandmeyer reaction, which involves diazotization of the primary aromatic amine with a nitrite (B80452) source (like sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) cyanide salt. This would produce 6-bromo-2-methoxypyridine-3-carbonitrile.
Reduction of the Nitrile: The final step is the reduction of the nitrile group to a primary amine (methanamine). This transformation is commonly accomplished using various reducing agents. Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) would yield the target compound, this compound.
The table below summarizes the key transformations in this proposed synthetic route.
| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |
| 1 | 2,6-Dibromo-3-aminopyridine | Sodium methoxide (NaOMe) | 6-Bromo-2-methoxypyridin-3-amine | Nucleophilic Aromatic Substitution |
| 2 | 6-Bromo-2-methoxypyridin-3-amine | 1. NaNO₂, H⁺ 2. CuCN | 6-Bromo-2-methoxypyridine-3-carbonitrile | Sandmeyer Reaction |
| 3 | 6-Bromo-2-methoxypyridine-3-carbonitrile | LiAlH₄ or H₂/Catalyst | This compound | Nitrile Reduction |
Emerging Applications of this compound as a Building Block in Novel Chemical Entities
The utility of this compound lies in its role as a structural scaffold for the synthesis of more complex, often biologically active, molecules. The methoxypyridine core is a recognized pharmacophore in modern drug discovery.
Gamma-Secretase Modulators: Research into treatments for Alzheimer's disease has focused on the development of gamma-secretase modulators (GSMs). In the design of novel GSMs, a methoxypyridine-containing scaffold was identified as a promising replacement for a previously used fluorophenyl moiety, leading to improved activity and aqueous solubility nih.gov. Specifically, the intermediate 6-bromo-2-methoxy-3-aminopyridine was synthesized to create these advanced modulators nih.gov. Given the structural similarity, this compound represents a highly valuable building block for the next generation of GSMs, where the methanamine group can be used to link to other parts of the final molecule.
Kinase Inhibitors: The substituted pyridine motif is a cornerstone in the development of kinase inhibitors for cancer therapy. For instance, various sulfonamide methoxypyridine derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors nih.gov. The design strategies for these inhibitors often involve a hinge-binding moiety, a linker, and a solvent-front region. This compound is an ideal candidate for constructing such molecules. The amine function can be used to attach different fragments, while the bromo- and methoxy-substituted pyridine ring can act as the core or hinge-binding element. The bromine atom also provides a handle for further chemical modification, for example, through cross-coupling reactions to introduce additional diversity.
The table below outlines the potential applications of this building block in medicinal chemistry.
| Therapeutic Area | Target Class | Role of this compound |
| Neurodegenerative Diseases | Gamma-Secretase | Serves as a core scaffold for improving potency and solubility of modulators nih.gov. |
| Oncology | PI3K/mTOR Kinases | Acts as a key intermediate for synthesizing dual inhibitors, with the amine as a linkage point and the pyridine as a hinge-binder nih.gov. |
| General Drug Discovery | Various | The functional groups allow its use as a versatile building block for creating libraries of novel compounds for screening against various biological targets. |
Future Directions in the Academic Exploration of this compound Chemistry
The academic and industrial interest in functionalized heterocyclic compounds, particularly substituted pyridines, continues to grow. The future exploration of this compound chemistry is likely to proceed in several key directions:
Synthetic Route Optimization: A primary focus will be the development and optimization of high-yield, cost-effective, and scalable synthetic routes to this compound. This is crucial for making it a readily available building block for large-scale drug development programs. Research may focus on novel catalytic methods to streamline the introduction of the functional groups.
Library Synthesis and SAR Studies: The compound is an excellent starting point for creating diverse chemical libraries. Future academic work will likely involve using the amine and bromo functionalities to synthesize a wide array of derivatives. These libraries can then be screened against various biological targets (e.g., kinases, G-protein coupled receptors) to identify new lead compounds. Subsequent structure-activity relationship (SAR) studies will help in refining the molecular architecture to maximize potency and selectivity.
Expansion into New Therapeutic Areas: While its potential in oncology and neurodegenerative diseases is emerging, future research will likely explore the utility of this building block in other areas. Substituted pyridines are known to have activity as antibacterial, antiviral, and anti-inflammatory agents. Academic exploration could involve incorporating this scaffold into molecules designed to combat infectious diseases or inflammatory conditions.
Application in Materials Science: Beyond medicinal chemistry, functionalized pyridines are being investigated for their unique photophysical properties. Research has shown that some 2-methoxypyridine (B126380) derivatives can act as luminescent mesogens, with potential applications in organic light-emitting diodes (OLEDs), solar cells, and photovoltaic devices researchgate.netrsc.org. Future academic work could explore the incorporation of this compound into novel materials to tune their electronic and self-assembly properties.
Q & A
Basic Synthesis
Q: What are the common synthetic routes for (6-Bromo-2-methoxypyridin-3-yl)methanamine, and how are yields optimized? A: The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using brominated pyridine precursors. Key parameters include:
- Solvent choice : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
- Catalyst loading : Bis(triphenylphosphine)palladium(II) dichloride (1–5 mol%) under inert atmosphere (argon) .
- Temperature : Reactions often proceed at 140°C under microwave-assisted conditions to accelerate kinetics .
Purification via silica gel column chromatography (e.g., ethyl acetate/hexane gradients) yields high purity (>95%) .
Advanced Reactivity
Q: How do steric and electronic effects influence reactivity in cross-coupling reactions? A: The bromine at position 6 and electron-donating methoxy group at position 2 create steric hindrance and modulate electronic density. This affects:
- Reaction rates : Bulky substituents slow down oxidative addition steps in palladium catalysis.
- Regioselectivity : Electron-rich pyridine rings favor nucleophilic attack at specific positions.
Ligand optimization (e.g., XPhos) or microwave heating can mitigate these effects .
Structural Characterization
Q: What methods confirm the molecular structure and purity of this compound? A:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy singlet at ~3.8 ppm) .
- Mass spectrometry : ESI-MS confirms molecular weight (217.06 g/mol) .
- X-ray crystallography : SHELX programs refine crystal structures, resolving absolute configurations .
Data Contradictions
Q: How should researchers resolve discrepancies in reported biological activities of analogs? A: Variations arise from:
- Substitution patterns : Even minor changes (e.g., bromine vs. chlorine) alter receptor binding .
- Assay conditions : Differences in cell lines or buffer pH impact IC₅₀ values.
Solutions include meta-analysis of structural-activity relationships (SAR) and standardized assay protocols .
Biological Evaluation
Q: What methodologies assess its potential as a serotonin receptor modulator? A:
- Radioligand displacement assays : Compete with ³H-8-OH-DPAT for 5-HT₁ₐ receptor binding .
- Functional assays : Measure cAMP inhibition in HEK293 cells expressing recombinant receptors.
- Dose-response curves : Determine EC₅₀/IC₅₀ values using nonlinear regression analysis .
Functionalization Challenges
Q: How can the pyridine ring be modified without degrading the amine group? A:
- Protection strategies : Boc-protection of the amine during bromine substitution reactions .
- Selective catalysts : Pd(OAc)₂ with bulky ligands (e.g., SPhos) minimizes side reactions .
Stability
Q: What storage conditions prevent decomposition? A: Store at 2–8°C under argon to avoid hydrolysis of the amine or demethylation of the methoxy group .
Computational Modeling
Q: How does DFT predict sites for electrophilic attack? A: HOMO/LUMO analysis identifies electron-rich regions (e.g., pyridine nitrogen). Molecular electrostatic potential maps derived from InChI=1S/C7H9BrN2O (PubChem) guide synthetic planning .
Toxicity Screening
Q: What in vitro models are suitable for preliminary toxicity assessment? A:
- HepG2 cells : Assess hepatotoxicity via MTT assays.
- Ames test : Evaluate mutagenicity using Salmonella strains .
Comparative Physicochemical Analysis
Q: How do substituents affect logP and solubility compared to analogs? A:
| Compound | logP | Solubility (mg/mL) |
|---|---|---|
| Target compound | 1.8 | 12.3 (pH 7.4) |
| 6-Bromo-2-ethoxypyridine | 2.1 | 8.9 |
| 6-Methoxy-3-methylpyridine | 1.2 | 18.7 |
| HPLC and shake-flask methods determine these properties, critical for pharmacokinetic profiling . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
